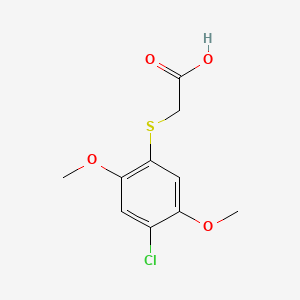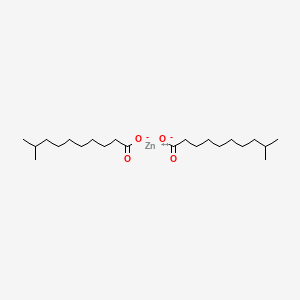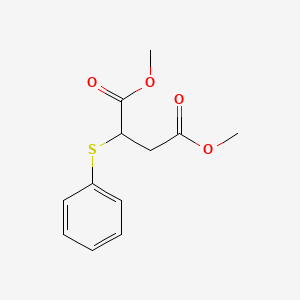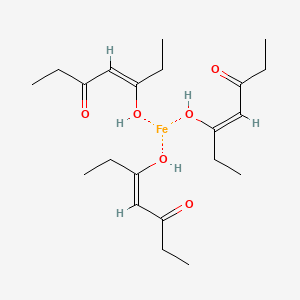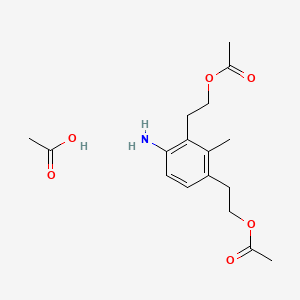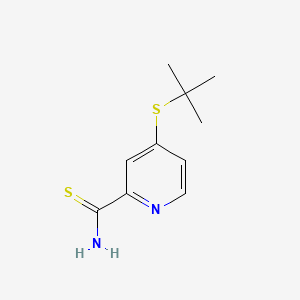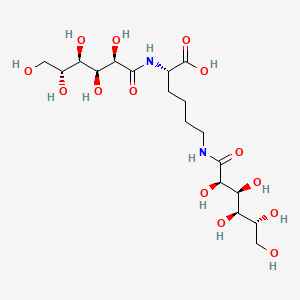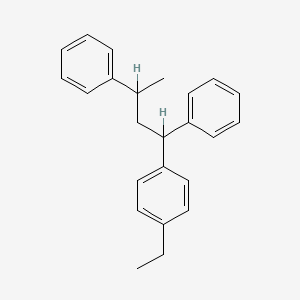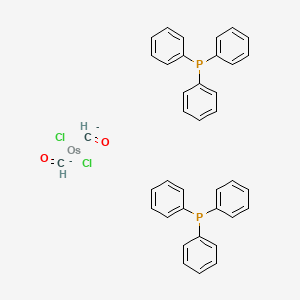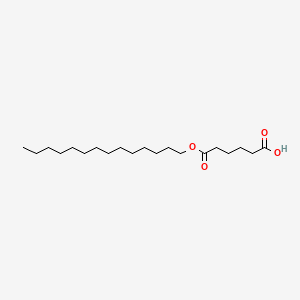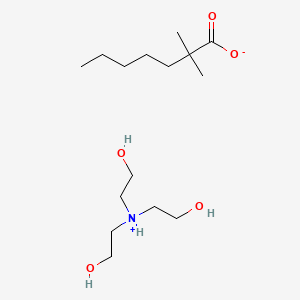
Tris(2-hydroxyethyl)ammonium dimethylheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-hydroxyethyl)ammonium dimethylheptanoate: is a chemical compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, making them useful in a variety of industrial and scientific applications. The compound features a combination of hydroxyl groups and a quaternary ammonium center, which contributes to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of triethanolamine with dimethylheptanoic acid in the presence of a suitable catalyst.
The reaction typically requires heating under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods:
On an industrial scale, the synthesis involves large-scale reactors where the reactants are continuously fed into the system.
The reaction mixture is maintained at a controlled temperature and pressure to optimize yield and purity.
After the reaction, the product is purified through crystallization or other separation techniques to obtain the final compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or esters .
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of amines .
Substitution: Substitution reactions at the quaternary ammonium center can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles and may be facilitated by the presence of a strong base.
Major Products Formed:
Oxidation can produce dimethylheptanoic acid or its esters.
Reduction may yield triethanolamine or other related amines.
Substitution reactions can result in a variety of quaternary ammonium derivatives.
Chemistry:
The compound is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
It serves as a surfactant in emulsion polymerization processes, improving the stability and properties of the resulting polymers.
Biology:
In biological research, the compound is used as a cell culture medium supplement , promoting cell growth and viability.
It is also employed in the study of membrane permeability and transport mechanisms .
Medicine:
The compound finds applications in the formulation of antiseptic solutions and disinfectants , owing to its antimicrobial properties.
It is used in the development of drug delivery systems , enhancing the solubility and bioavailability of certain pharmaceuticals.
Industry:
In the textile industry, the compound is used as a fabric softener and conditioner , improving the feel and appearance of fabrics.
It is also utilized in the production of personal care products , such as shampoos and conditioners, due to its conditioning properties.
Molecular Targets and Pathways Involved:
The compound exerts its effects primarily through its interaction with cell membranes .
It disrupts the membrane integrity of microbial cells, leading to cell lysis and death.
In drug delivery systems, it enhances the permeability of cell membranes, facilitating the uptake of therapeutic agents.
類似化合物との比較
Triethanolamine: (TEA): A related compound with similar surfactant properties but lacking the quaternary ammonium group.
Quaternary ammonium salts: such as benzalkonium chloride : These compounds share the quaternary ammonium structure but differ in their alkyl chain length and substituents.
Uniqueness:
Tris(2-hydroxyethyl)ammonium dimethylheptanoate stands out due to its combination of hydroxyl groups and quaternary ammonium center, which provides enhanced surfactant and antimicrobial properties compared to similar compounds.
特性
CAS番号 |
97259-94-4 |
|---|---|
分子式 |
C15H33NO5 |
分子量 |
307.43 g/mol |
IUPAC名 |
2,2-dimethylheptanoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C9H18O2.C6H15NO3/c1-4-5-6-7-9(2,3)8(10)11;8-4-1-7(2-5-9)3-6-10/h4-7H2,1-3H3,(H,10,11);8-10H,1-6H2 |
InChIキー |
YDBGWUWOAKILBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C)C(=O)[O-].C(CO)[NH+](CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




